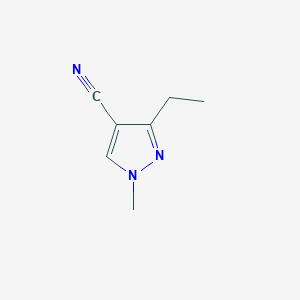

3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-ethyl-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZOPRQQMHJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of a substituted pyrazole ring, followed by functionalization at the 4-position with a nitrile group. The general process includes:

- Preparation of a suitable hydrazine derivative or hydrazine-like intermediate.

- Condensation with α,β-unsaturated carbonyl compounds or related precursors.

- Cyclization to form the pyrazole core.

- Introduction of the nitrile group at the 4-position via nucleophilic substitution or cyanation.

Relevant Data:

- Starting materials: Hydrazines, α,β-unsaturated carbonyls, or substituted ketones.

- Key reagents: Cyanogen sources such as cyanide salts or cyanogen bromide.

- Reaction conditions: Typically involve refluxing in polar solvents like ethanol or acetic acid, with catalysts such as acids or bases.

Example:

One documented method involves reacting a hydrazine derivative with a cyano-substituted α,β-unsaturated ketone under acidic conditions, leading to cyclization and formation of the desired nitrile-bearing pyrazole.

Cyanation of Pyrazole Precursors Using Copper-Catalyzed Reactions

Method:

- Starting from a pre-formed pyrazole with suitable substituents, perform a copper-catalyzed cyanation at the 4-position.

- Reagents: Copper salts (e.g., CuI), cyanide sources, and ligands.

- Reaction conditions: Elevated temperatures (80-120°C), inert atmosphere, in solvents like dimethylformamide (DMF).

Research Findings:

- This method offers high regioselectivity and yields.

- Suitable for late-stage functionalization of pyrazoles.

Data Table: Copper-Catalyzed Cyanation Conditions

| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole derivative | CuI | DMF | 100°C | 6-8 hrs | 70-85 |

Preparation via Multi-component Reactions (MCRs)

Approach:

- Employ MCRs involving hydrazines, aldehydes, and nitrile sources.

- This convergent strategy allows rapid assembly of the pyrazole core with nitrile functionality.

Example:

Reaction of hydrazines with aldehydes and cyanide derivatives under microwave irradiation or conventional heating, leading to the target compound.

Data Summary and Comparative Table

| Method | Advantages | Disadvantages | Typical Yield (%) | Key Reagents |

|---|---|---|---|---|

| Multi-step cyclization | Versatile, high regioselectivity | Longer synthesis time | 65-85 | Hydrazines, α,β-unsaturated compounds, cyanide sources |

| Direct cyanation of precursors | Shorter route, suitable for late-stage functionalization | Requires specific precursors, catalyst | 70-85 | Copper salts, cyanide sources |

| Multi-component reactions (MCRs) | Rapid assembly, fewer steps | Less control over regioselectivity | 60-80 | Hydrazines, aldehydes, nitrile derivatives |

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile serves as a fundamental building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in pharmaceutical development and materials science.

Reactivity

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The ethyl and methyl groups can be substituted with other functional groups.

- Reduction Reactions : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : It can be oxidized to form corresponding oxides.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Substitution | Various substituted pyrazole derivatives | Nucleophiles (amines, thiols) |

| Reduction | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-amine | LiAlH4 |

| Oxidation | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | KMnO4 |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, influencing cell signaling and gene expression.

Mechanism of Action

The compound interacts with various biological targets, modulating their activity. Its mechanism may involve binding to active sites on enzymes, leading to inhibition or altered function.

Medicinal Applications

Drug Development

Ongoing research is exploring the potential of this compound as a scaffold for designing new therapeutic agents. Its ability to modify biological pathways makes it a candidate for drug discovery, particularly in targeting diseases where enzyme modulation is beneficial.

Industrial Applications

Specialty Chemicals and Materials

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties allow for the development of polymers and coatings with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound, revealing its effectiveness in inhibiting tumor cell proliferation in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among pyrazole-carbonitriles arise from substituents at positions 1, 3, and 3. These modifications influence electronic properties, steric bulk, and intermolecular interactions:

Key Observations :

- Electron-withdrawing groups (e.g., nitro ) increase electrophilicity at the nitrile, favoring nucleophilic attacks.

- Bulky substituents (e.g., benzyl ) reduce solubility but enhance thermal stability.

Comparison :

- Green solvent methods (e.g., DES in ) offer eco-friendly advantages but may limit substrate scope.

- Azide incorporation (e.g., ) requires careful handling due to explosive intermediates.

Physicochemical Properties

Data from spectral and analytical studies:

Trends :

- Nitrile IR stretches range between 2230–2240 cm⁻¹, unaffected by substituents.

- Melting points correlate with molecular symmetry and hydrogen-bonding capacity (e.g., amino groups ).

Insights :

- Electron-rich derivatives (e.g., dihydro ) show moderate antioxidant activity.

- Antimicrobial efficacy improves with heterocyclic appendages (e.g., benzothiazole ).

Recommendations :

- Nitriles generally require ventilation due to toxicity risks.

- Azido compounds demand specialized protocols .

Biological Activity

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile (C7H9N3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 1-position, and a cyano group at the 4-position of the pyrazole ring. Its molecular structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, thereby altering metabolic flux and cellular function. This inhibition occurs through binding to active sites, leading to modulation of enzyme activity.

- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors and regulatory proteins. This interaction can lead to significant changes in cellular metabolism and function.

Research indicates that this compound exhibits notable biochemical properties:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is often quantified using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .

- Antioxidant Activity : The compound has shown potential as an antioxidant, with studies indicating its ability to scavenge free radicals effectively. The inhibition percentage for antioxidant activity is often measured using assays like DPPH .

Case Studies and Experimental Results

A series of experiments have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Evaluation :

Bacterial Strain IZD (mm) MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 15 32 64 Escherichia coli 18 16 32 Pseudomonas aeruginosa 20 8 16 - Antioxidant Activity :

-

In Vitro Studies :

- In vitro studies demonstrated that prolonged exposure to this compound led to alterations in cellular metabolism, highlighting its impact on cell signaling pathways and gene expression.

Q & A

Q. What are the standard synthetic routes for preparing 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is synthesized via triazenylpyrazole precursors. A typical protocol involves:

- Reagents : (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-alkyl-1H-pyrazole-4-carbonitrile, azido(trimethyl)silane (TMS-azide), and trifluoroacetic acid (TFA) in methylene chloride .

- Procedure : The reaction is initiated at 0°C, followed by warming to 50°C for 16–72 hours. Progress is monitored via TLC (Rf = 0.43–0.58 in cyclohexane/ethyl acetate 2:1). Purification uses flash chromatography (silica gel, gradient elution with 0–25% ethyl acetate), yielding 76–88% product .

- Key Characterization : ¹H/¹³C NMR (chloroform-d or DMSO-d6), IR (azide stretch at 2139–2143 cm⁻¹), and HRMS for structural confirmation .

Q. How is the structure and purity of this compound confirmed experimentally?

Methodological Answer:

- NMR Analysis : ¹H NMR (400 MHz) identifies substituents (e.g., ethyl/methyl groups at δ 2.38 ppm for CH3, pyrazole protons at δ 7.54–8.55 ppm). ¹³C NMR confirms nitrile (δ 111.3–112.3 ppm) and azide functional groups .

- Mass Spectrometry : HRMS (EI) matches calculated and observed [M]+ values (e.g., m/z 238.0961 for C12H10N6) .

- IR Spectroscopy : Strong azide (2139–2143 cm⁻¹) and nitrile (2231–2242 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., benzyl vs. 4-methylbenzyl) affect reaction efficiency and product stability?

Methodological Answer:

- Substituent Impact : Benzyl groups (e.g., 1-benzyl vs. 1-(4-methylbenzyl)) influence reaction yields (76% vs. 88%) and physical states (oil vs. crystalline solid). Electron-donating groups (e.g., -CH3) stabilize intermediates, enhancing azide incorporation .

- Case Study : 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile forms a stable crystalline solid (mp 100–101.5°C), while the benzyl analog remains oily, complicating purification .

Q. What strategies optimize reaction conditions for azide incorporation in pyrazole derivatives?

Methodological Answer:

- Catalytic Optimization : TFA (10 equiv) accelerates azide transfer by protonating triazenyl intermediates. Excess TMS-azide (7.5 equiv) ensures complete conversion .

- Solvent Effects : Methylene chloride provides optimal polarity for intermediate stabilization. Higher temperatures (50°C vs. room temperature) reduce reaction time from 72 hours to 16 hours .

- Monitoring : LC-MS or TLC with cyclohexane/ethyl acetate (2:1) ensures real-time tracking of azide formation .

Q. How can computational modeling predict reactivity and regioselectivity in pyrazole-carbonitrile derivatives?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C4-nitrilo group directs azide addition to the C3 position .

- Case Study : Chemotion repository data (DOI:10.14272/reaction/SA-FUHFF) provides crystallographic coordinates for molecular docking studies of triazole-pyrazole hybrids .

Q. How should researchers address contradictory data in literature (e.g., reaction times vs. yields)?

Methodological Answer:

- Case Analysis : Compare protocols for 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile (76% yield in 16 hours ) vs. 5-azido-1H-pyrazole-4-carbonitrile (85% yield in 72 hours ). Contradictions arise from steric hindrance (benzyl vs. unsubstituted pyrazole) and solvent purity.

- Resolution : Replicate experiments under controlled conditions (dry solvents, inert atmosphere) and validate via multiple characterization techniques (e.g., HRMS, 2D NMR) .

Q. What methodologies are used to design pyrazole-carbonitrile derivatives for biological activity studies?

Methodological Answer:

- Functionalization : Introduce substituents (e.g., amino, nitro) via nucleophilic substitution or click chemistry. For example, 3-nitro-1H-pyrazole-4-carbonitrile derivatives are precursors for anticancer agents .

- Biological Testing : Screen derivatives for enzyme inhibition (e.g., COX-2, EGFR) using in vitro assays. Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate analogs show anti-inflammatory potential .

Q. What safety protocols are critical during large-scale synthesis of pyrazole-carbonitriles?

Methodological Answer:

- Hazard Mitigation : TMS-azide and TFA require handling in fume hoods with PPE (gloves, goggles). Avoid exposure to sparks (TMS-azide is shock-sensitive) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Contaminated solvents (methylene chloride) must be recycled via licensed facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.